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molecular formula C5H8Cl2O B105391 4-Chloropentanoyl chloride CAS No. 63480-12-6

4-Chloropentanoyl chloride

Cat. No. B105391
M. Wt: 155.02 g/mol
InChI Key: HCBIDLRKPXILPU-UHFFFAOYSA-N
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Patent
US04372953

Procedure details

Aluminum chloride (16 g, 0.12 mol) is suspended in carbon tetrachloride (80 ml). To the suspension is added dropwise 4-chlorovaleric acid chloride (18.6 g, 0.12 mol) with ice-cooling. The mixture is stirred for 15 minutes and benzene (7.8 g, 0.1 mol) is added dropwise to the mixture at below 5° C. Stirring is continued at the same temperature for 1 hour. The mixture is poured into ice-hydrochloric acid and extracted with chloroform. The chloroform layer is washed with water, saturated aqueous sodium bicarbonate, water and then saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. Chloroform is distilled off and the resulting crude crystals are recrystallized from hexane to obtain 4-chlorobutyl phenyl ketone (8.3 g) as colorless flakes, m.p. 49°-50° C.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-:1].[Al+3].[Cl-].[Cl-].Cl[CH:6]([CH3:12])[CH2:7][CH2:8][C:9](Cl)=[O:10].[CH:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C(Cl)(Cl)(Cl)Cl>[C:13]1([C:9]([CH2:8][CH2:7][CH2:6][CH2:12][Cl:1])=[O:10])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
18.6 g
Type
reactant
Smiles
ClC(CCC(=O)Cl)C
Step Three
Name
Quantity
7.8 g
Type
reactant
Smiles
C1=CC=CC=C1
Step Four
Name
ice hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued at the same temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The chloroform layer is washed with water, saturated aqueous sodium bicarbonate, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Chloroform is distilled off
CUSTOM
Type
CUSTOM
Details
the resulting crude crystals are recrystallized from hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=O)CCCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: CALCULATEDPERCENTYIELD 42.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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